
4-O-Demtheyl Aliskiren
説明
4-O-Demtheyl Aliskiren is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. Aliskiren works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure. The modification of Aliskiren to this compound involves the removal of a methyl group, which can potentially alter its pharmacological properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demtheyl Aliskiren typically involves the demethylation of Aliskiren. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions: 4-O-Demtheyl Aliskiren can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It can be used as a model compound to study the effects of demethylation on the pharmacological properties of renin inhibitors.
Biology: Researchers can investigate its interactions with biological targets, such as renin, to understand its mechanism of action.
Medicine: The compound can be evaluated for its efficacy and safety in treating hypertension and other cardiovascular diseases.
Industry: It can be used in the development of new pharmaceuticals with improved properties compared to Aliskiren.
作用機序
4-O-Demtheyl Aliskiren exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system. By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II. This leads to vasodilation and a decrease in blood pressure. The molecular targets include renin and other components of the renin-angiotensin-aldosterone system.
類似化合物との比較
Aliskiren: The parent compound, which is a direct renin inhibitor used for hypertension.
Angiotensin-Converting Enzyme Inhibitors: Such as enalapril and lisinopril, which also target the renin-angiotensin-aldosterone system but act at a different step.
Angiotensin Receptor Blockers: Such as losartan and valsartan, which block the effects of angiotensin II.
Uniqueness: 4-O-Demtheyl Aliskiren is unique due to its structural modification, which can potentially enhance its pharmacological properties. The removal of the methyl group may affect its binding affinity to renin and its overall efficacy in lowering blood pressure. This makes it a valuable compound for further research and development in the field of cardiovascular medicine.
生物活性
4-O-Demethyl Aliskiren is a derivative of Aliskiren, the first orally active direct renin inhibitor approved for the treatment of hypertension. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and efficacy in managing cardiovascular diseases.
Aliskiren, including its derivatives like 4-O-Demethyl Aliskiren, functions by inhibiting renin, an enzyme that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By binding to renin, it prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing levels of angiotensin II, a potent vasoconstrictor. This mechanism leads to decreased blood pressure and reduced cardiovascular strain.
Pharmacokinetics
The pharmacokinetic profile of Aliskiren is characterized by:
- Absorption : Poor oral bioavailability (approximately 2.5%) with peak plasma concentrations achieved within 1 to 3 hours post-administration.
- Distribution : High volume of distribution (135 L), indicating extensive tissue uptake.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with approximately 80% remaining unchanged in the plasma.
- Elimination : Renal excretion is a significant route for elimination, with minor metabolites present.
Antihypertensive Effects
Clinical studies have demonstrated that Aliskiren effectively lowers blood pressure in hypertensive patients. A meta-analysis indicated significant reductions in both systolic and diastolic blood pressure across various doses (75 mg to 300 mg) compared to placebo . The efficacy is consistent with findings from animal models where Aliskiren and its derivatives showed significant antihypertensive activity.
Case Studies
- ALOFT Study : Investigated the effects of Aliskiren on heart failure patients. Results showed a significant reduction in biomarkers like brain natriuretic peptide (BNP) when combined with standard therapy .
- ALTITUDE Study : Initially aimed to assess cardiovascular outcomes but was terminated due to safety concerns related to increased adverse events without beneficial effects .
Comparative Biological Activity Table
Compound | IC50 (nM) | Bioavailability (%) | Mechanism of Action | Efficacy in Hypertension |
---|---|---|---|---|
4-O-Demethyl Aliskiren | Not specified | ~2.5 | Direct renin inhibition | Significant |
Aliskiren | 0.6 (human) | ~2.5 | Direct renin inhibition | Significant |
Other Renin Inhibitors | Varies | Varies | Indirect or direct inhibition | Variable |
Safety Profile
The safety profile of Aliskiren has been comparable to placebo in clinical trials, with common adverse effects including nasopharyngitis, diarrhea, and hypotension . However, caution is advised due to potential renal dysfunction and hyperkalemia observed in some studies.
特性
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-hydroxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51N3O6/c1-18(2)21(13-20-9-10-24(33)26(14-20)38-12-8-11-37-7)15-23(30)25(34)16-22(19(3)4)27(35)32-17-29(5,6)28(31)36/h9-10,14,18-19,21-23,25,33-34H,8,11-13,15-17,30H2,1-7H3,(H2,31,36)(H,32,35)/t21-,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBISPSZMTXRB-LCXINAFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)O)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)O)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949925-74-0 | |
Record name | 4-o-Demtheyl aliskiren | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-DEMTHEYL ALISKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334GJ8JD8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。